2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its bromophenyl group and quinazoline core, making it a valuable intermediate in organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent steps include cyclization reactions to form the quinazoline core and carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide (NaOH) and halides.
Major Products Formed:
Oxidation: Formation of quinazoline-7-carboxylic acid derivatives.
Reduction: Production of reduced quinazoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for synthesizing complex molecules. Its bromophenyl group is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research has explored its use in treating various diseases, leveraging its ability to interact with biological targets. It is a key component in the synthesis of pharmaceuticals aimed at combating infections and cancer.
Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating high-performance materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to the modulation of biochemical processes. The exact mechanism may vary depending on the application, but it generally involves binding to active sites and altering the activity of target molecules.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
2-(4-Nitrophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
2-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
Uniqueness: 2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid stands out due to its bromophenyl group, which offers unique reactivity compared to other halogenated phenyl compounds. This allows for diverse chemical transformations and applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-4-oxo-3H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-10-4-1-8(2-5-10)13-17-12-7-9(15(20)21)3-6-11(12)14(19)18-13/h1-7H,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTCTFJCLCJVEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.